molecular formula C17H12N2O5S B12682413 o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 82758-42-7

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Katalognummer: B12682413
CAS-Nummer: 82758-42-7
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: QAILIPQASZHXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a diazo compound with the molecular formula C17H12N2O5S. It is known for its unique chemical structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method includes the reaction of o-anisidine with nitrous acid to form the diazonium salt, which is then coupled with a naphthalene derivative under controlled conditions . The reaction conditions often require low temperatures and acidic environments to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the diazo group .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions yield amines, while substitution reactions yield various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is used in several scientific research fields, including:

Wirkmechanismus

The mechanism of action of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates, such as carbocations or free radicals, upon decomposition of the diazo group. These intermediates can then react with various molecular targets, leading to the formation of new chemical bonds and complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to the presence of the anisyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

82758-42-7

Molekularformel

C17H12N2O5S

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-diazonio-5-(2-methoxyphenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C17H12N2O5S/c1-23-14-6-2-3-7-15(14)24-25(21,22)16-8-4-5-12-11(16)9-10-13(19-18)17(12)20/h2-10H,1H3

InChI-Schlüssel

QAILIPQASZHXES-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.